molecular formula C12H17N B2692005 N-benzyl-1-cyclopropylethanamine CAS No. 133612-01-8

N-benzyl-1-cyclopropylethanamine

Cat. No.: B2692005
CAS No.: 133612-01-8
M. Wt: 175.275
InChI Key: IAFIYTMWMGDDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-cyclopropylethanamine is an organic compound with the molecular formula C₁₂H₁₇N It is a derivative of ethanamine, featuring a benzyl group attached to the nitrogen atom and a cyclopropyl group attached to the ethyl chain

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes to ensure high yield and purity. These methods are optimized for large-scale production, focusing on cost-effectiveness and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium tetrahydroborate or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the benzyl or cyclopropyl groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Triethylamine: Used in hexane for substitution reactions.

    Sodium Tetrahydroborate: Employed in methanol for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines.

Scientific Research Applications

N-benzyl-1-cyclopropylethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which N-benzyl-1-cyclopropylethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    N-benzyl-1-cyclopropylmethanamine: Similar in structure but with a methylene group instead of an ethylene chain.

    N-benzyl-1-cyclopropylpropanamine: Features a propyl group instead of an ethyl chain.

    N-benzyl-1-cyclopropylbutanamine: Contains a butyl group, offering different chemical properties.

Uniqueness: N-benzyl-1-cyclopropylethanamine is unique due to its specific combination of benzyl and cyclopropyl groups attached to an ethanamine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

N-benzyl-1-cyclopropylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFIYTMWMGDDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.